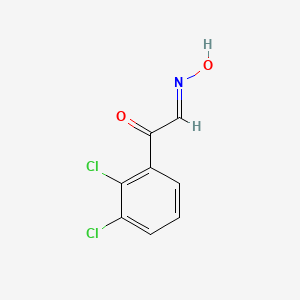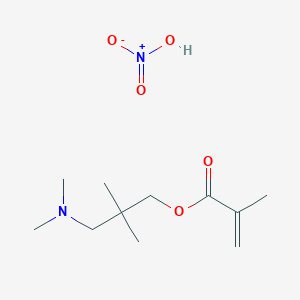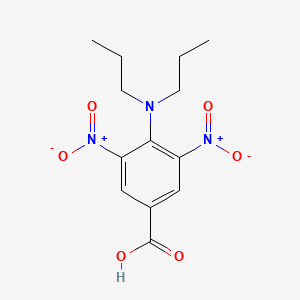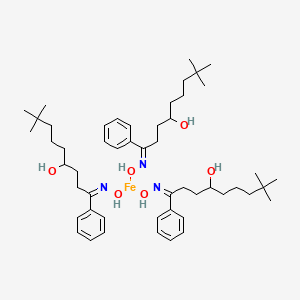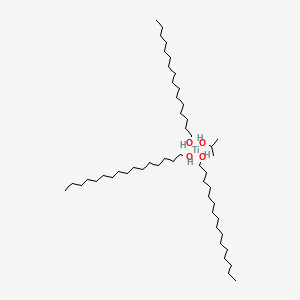
Trihexadecyloxyisopropoxytitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihexadecyloxyisopropoxytitanium is a titanium-based organometallic compound It is characterized by its unique structure, which includes a titanium atom bonded to isopropoxy and trihexadecyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyloxyisopropoxytitanium typically involves the reaction of titanium tetrachloride with isopropanol and hexadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+C3H7OH+C16H33OH→Ti(OCH3CH2CH3)(OCH2C16H33)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
Trihexadecyloxyisopropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The isopropoxy and trihexadecyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere.
Substitution: Substitution reactions often involve the use of alcohols or amines as nucleophiles.
Major Products
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
Trihexadecyloxyisopropoxytitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with cellular components.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its excellent thermal and chemical stability.
作用機序
The mechanism of action of trihexadecyloxyisopropoxytitanium involves its interaction with various molecular targets. In catalysis, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications but lacks the long alkyl chains of trihexadecyloxyisopropoxytitanium.
Titanium tetraisopropoxide: Another titanium alkoxide with four isopropoxy groups, used extensively in the synthesis of titanium dioxide nanoparticles.
Titanium butoxide: Similar to titanium isopropoxide but with butoxy groups, used in the preparation of titanium-based materials.
Uniqueness
This compound is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.
特性
CAS番号 |
65151-13-5 |
|---|---|
分子式 |
C51H110O4Ti |
分子量 |
835.3 g/mol |
IUPAC名 |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H34O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h3*17H,2-16H2,1H3;3-4H,1-2H3; |
InChIキー |
XCKGGRJZRSHASV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


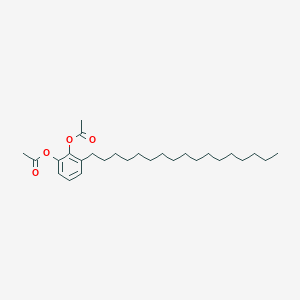
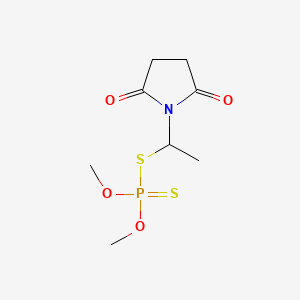

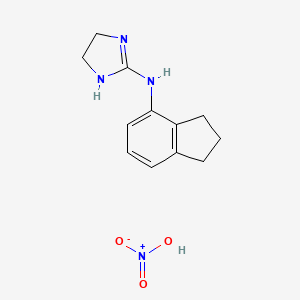
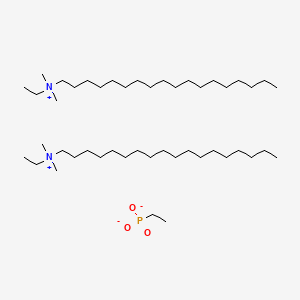
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
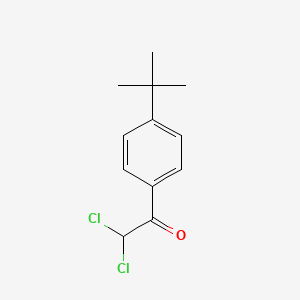
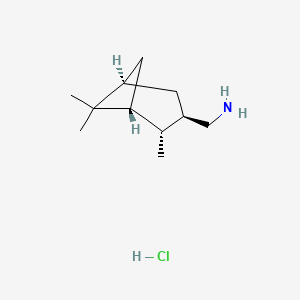
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
